3-Amino-6-methylpyrazine-2-carbonitrile
Overview
Description
3-Amino-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dimethylpyrazine-2,5-dicarbonitrile with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-6-methylpyrazine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrazinecarboxylic acids.
Reduction: Amin
Properties
IUPAC Name |
3-amino-6-methylpyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGZVKKNLPCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342728 | |
Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-82-3 | |
Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Amino-6-methylpyrazine-2-carbonitrile important in the synthesis of pteridines?
A1: this compound serves as a key starting material for synthesizing 6-methylpteridine and its derivatives. [] The research demonstrates that this compound can be hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine. This diamine is then cyclized and oxidized to finally yield 6-methylpteridine. This synthetic route is significant because it offers a way to access pteridine compounds lacking substituents at the 4-position, which was previously a synthetic challenge.
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